molecular formula C8H7NO4 B1574375 MNBA (4-methyl-3-nitro-benzoic acid)

MNBA (4-methyl-3-nitro-benzoic acid)

Cat. No.: B1574375
M. Wt: 181.14548
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MNBA, also known as 4-methyl-3-nitro-benzoic acid, is a potential cell migration inhibitor, with potential anticancer activity. T reatment with MNBA on breast cancer cells can inhibit EGF-induced migration and chemotaxis in vitro. In vivo assay demonstrated that MNBA and Paclitaxel synergistically inhibited tumor growth and metastasis in breast cancer SCID mice xenografts. These results suggest that MNBA is a potent inhibitor cancer cell chemotaxis and may be developed into a novel anti-metastasis drug .

Scientific Research Applications

Tumor Cell Migration Inhibition

Research has indicated that 4-methyl-3-nitro-benzoic acid (MNBA) can significantly inhibit cell migration in various malignant tumor cells, including lung, liver, malignant melanoma, and gastric cancer cells. This inhibitory effect makes MNBA a potential new drug for treating malignant tumors. Studies have shown that MNBA effectively reduces tumor growth and weight in mouse models, without significant changes in body weight, indicating low toxicity (Li et al., 2010; Guo et al., 2011).

Role in Conductive Polymers

MNBA has been explored as a dopant in conductive polymers. In a study involving polyaniline, MNBA and other substituted benzoic acids were used as dopants, significantly enhancing the conductivity of the polymer. This application suggests potential use in advanced technologies, particularly in electronics and materials science (Amarnath & Palaniappan, 2005).

Synthesis of Related Compounds

MNBA serves as a precursor in the synthesis of various chemical compounds. Its derivatives and related compounds have applications in diverse areas such as fragrance industry, pharmaceuticals, and organic synthesis. For instance, its role in synthesizing 2-nitro-4-methylsulfonyl benzoic acid, a compound with potential applications in medicine and chemistry, has been studied (Long-wang, 2013; Jia-bin, 2010).

Photolabile Compounds Synthesis

MNBA is used in synthesizing photolabile α-methyl nitrobenzyl compounds. These compounds are significant in photochemical studies due to their superior release properties, offering potential applications in fields such as drug delivery and materials science (Salerno & Cleaves, 2004).

Luminescent Properties in Coordination Compounds

Studies involving MNBA derivatives, such as 3-nitro-4-benzyloxy benzoic acid, have explored their use in lanthanide coordination compounds. These compounds demonstrate how electron-withdrawing groups like MNBA derivatives can influence the photophysical properties, suggesting applications in luminescent materials and sensors (Sivakumar et al., 2010).

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.14548

SMILES

O=C(O)C1=CC=C(C)C([N+]([O-])=O)=C1

Appearance

Solid powder

Synonyms

MNBA;  4methyl3nitrobenzoic acid; 4-methyl-3-nitro-benzoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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